molecular formula C9H19NO B2419111 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol CAS No. 1310305-98-6

1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol

Cat. No.: B2419111
CAS No.: 1310305-98-6
M. Wt: 157.257
InChI Key: WBYHBNSUFOOVLX-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is an organic compound characterized by a cyclopropylamino group attached to a butanol backbone

Scientific Research Applications

1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol typically involves the reaction of cyclopropylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate ketone to the final alcohol product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds, substituted amines.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

  • 1-(Cyclopropylamino)-3-methylbutan-2-ol
  • 1-(Cyclopropylamino)-3,3-dimethylpentan-2-ol

Uniqueness: 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Properties

IUPAC Name

1-(cyclopropylamino)-3,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)8(11)6-10-7-4-5-7/h7-8,10-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYHBNSUFOOVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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